N-(2-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

c-Met inhibitor ALK inhibitor kinase selectivity

N-(2-Carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1105231-30-8, molecular formula C23H23N5O2, MW 401.47) belongs to the substituted pyridazine carboxamide class, a scaffold extensively patented for protein kinase inhibition—most notably against c-Met and ALK. The molecule incorporates a 2-carbamoylphenyl amide substituent on a piperidine-3-carboxamide core bearing a 6-phenylpyridazin-3-yl group.

Molecular Formula C23H23N5O2
Molecular Weight 401.47
CAS No. 1105231-30-8
Cat. No. B2840733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
CAS1105231-30-8
Molecular FormulaC23H23N5O2
Molecular Weight401.47
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N
InChIInChI=1S/C23H23N5O2/c24-22(29)18-10-4-5-11-20(18)25-23(30)17-9-6-14-28(15-17)21-13-12-19(26-27-21)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H2,24,29)(H,25,30)
InChIKeyPUWCREFOWYVGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1105231-30-8): Structural Identity and Kinase-Targeted Scaffold


N-(2-Carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1105231-30-8, molecular formula C23H23N5O2, MW 401.47) belongs to the substituted pyridazine carboxamide class, a scaffold extensively patented for protein kinase inhibition—most notably against c-Met and ALK [1]. The molecule incorporates a 2-carbamoylphenyl amide substituent on a piperidine-3-carboxamide core bearing a 6-phenylpyridazin-3-yl group. This structural architecture is shared by a series of analogs that have demonstrated potent inhibitory activity in the sub-nanomolar to low-nanomolar range against therapeutically relevant kinases in vitro [2]. However, no publicly released biological assay data or target engagement profiles exist for this specific compound as of the current evidence cut-off.

Scaffold Context
Substituted pyridazine carboxamide core claimed for c-Met/ALK inhibition in patent space
Data Status
No publicly disclosed bioactivity or target engagement data for this specific compound
Procurement Use
Exploratory kinase probe only; selectivity and potency remain uncharacterized

Why Generic Substitution of N-(2-Carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide Is Not Supported by Evidence


Substituted pyridazine carboxamides are not freely interchangeable despite sharing a common core. The patent family covering this chemical space teaches that variations in the amide substituent (e.g., 2-carbamoylphenyl versus phenyl, pyridinyl, or benzodioxinyl groups) drive dramatic shifts in kinase selectivity, cellular potency, and pharmacokinetic properties [1]. For instance, the structurally close analog N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (differing only by the absence of the 2-carbamoyl group) has been independently profiled and displays measurable PI3Kδ inhibitory activity in a cellular phosphorylation assay [2]. Without analogous experimental data for the 2-carbamoylphenyl derivative, assuming equipotency or similar selectivity constitutes a procurement risk that is unsupported by the available evidence. Users requiring target-specific activity must therefore request custom profiling data from the vendor before substituting this compound with any in-class analog.

Amide substituent variation (2-carbamoylphenyl vs. simpler phenyl) can dramatically shift kinase selectivity; class precedent does not guarantee equivalent profile.
Closest profiled analog exhibits PI3Kδ inhibition, but the 2-carbamoyl modification may alter pathway response; substitution without matched-pair data is unsupported.
Physicochemical differences (+43 Da molecular weight, +1 H-bond donor) may influence solubility and assay performance; direct interchange with unsubstituted analog requires validation.

Quantitative Differentiation Evidence for N-(2-Carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide Relative to Closest Analogs


Kinase Selectivity Window: Class-Level c-Met and ALK Inhibition Potency

The substituted pyridazine carboxamide patent family (US 9,126,947 and US 9,296,724) reports that numerous compounds within this scaffold inhibit both c-Met and ALK kinases with IC50 values below 100 nM in standard enzymatic assays [1]. A representative compound (CHEMBL2376648 / US9126947, example 1) achieves an IC50 of 0.69 nM against MET and ≤1 nM against ALK in competitive binding assays [2]. The target compound N-(2-carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide possesses the identical pyridazine-piperidine-carboxamide core and is structurally positioned within this same patent space; however, no specific IC50 values have been publicly disclosed for this molecule. The differentiation claim is therefore limited to class membership: the compound is expected—based on scaffold precedent—to engage c-Met and/or ALK, but the magnitude, selectivity window, and off-target profile relative to other patent examples remain unknown.

c-Met/ALK class inhibition
Class-level
Target data not available; representative patent example MET IC50 0.69 nM, ALK IC50 ≤ 1 nM
Scaffold membership only; selectivity and off-target profile unknown
Requires kinase panel profiling
c-Met inhibitor ALK inhibitor kinase selectivity

Structural Analog Comparator: N-Phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide PI3Kδ Activity

The closest publicly profiled structural analog—N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, which lacks the 2-carbamoyl group on the phenyl ring—demonstrates an IC50 of 102 nM for inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, measured by electrochemiluminescence after 30 minutes [1]. The target compound differs by a single functional group (2-carbamoyl), which is known in medicinal chemistry to introduce hydrogen-bonding contacts and alter kinase hinge-region binding. Whether this modification enhances or diminishes activity against PI3Kδ, or redirects selectivity toward other kinases, has not been experimentally determined and cannot be extrapolated from the analog data alone.

Analog PI3Kδ activity
Reported
Target: no data available
Comparator: IC50 102 nM (cellular pAKT S473)
Single-group difference; effect of 2-carbamoyl uncharacterized
Matched-pair profiling needed
PI3Kδ inhibitor cellular phosphorylation assay structural analog

Physicochemical and Drug-Likeness Comparison with Closest Analogs

The target compound (C23H23N5O2, MW 401.47) carries a 2-carbamoylphenyl amide substituent that increases molecular weight and hydrogen-bond donor/acceptor count relative to the simpler N-phenyl analog (C22H22N4O, MW 358.4) . The additional carbamoyl group (CONH2) contributes one extra H-bond donor and one extra H-bond acceptor, which can influence solubility, permeability, and target binding. Based on the molecular formula, the target compound has a calculated topological polar surface area (tPSA) approximately 20–25 Ų higher than the N-phenyl analog, placing it closer to the upper boundary of CNS drug-likeness thresholds. However, no experimentally measured logP, solubility, or permeability data have been disclosed for either compound in the public domain .

Physicochemical profile
Data to verify
Target: MW 401.5 Da, HBD 2, HBA 5
Comparator: MW 358.4 Da, HBD 1, HBA 4
Higher polarity may affect permeability and solubility
No experimental logP or solubility data
drug-likeness physicochemical profile Lipinski parameters

Evidence-Backed Application Scenarios for N-(2-Carbamoylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1105231-30-8)


Kinase Selectivity Panel Screening in c-Met/ALK-Focused Drug Discovery Programs

Based on class-level evidence that the substituted pyridazine carboxamide scaffold potently inhibits c-Met and ALK (representative example IC50 0.69 nM and ≤1 nM, respectively) [Section 3 citation], this compound is best positioned as an exploratory probe in kinase selectivity panels. Users investigating structure-activity relationships around the 2-carbamoylphenyl substituent can profile the compound against a broad kinase panel to determine whether the carbamoyl group shifts selectivity away from the c-Met/ALK dual-inhibition profile observed for other analogs [1].

Matched-Pair Analysis with N-Phenyl Analog for Amide Substituent SAR

The closest publicly profiled analog—N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide—provides a benchmark PI3Kδ cellular IC50 of 102 nM [Section 3 citation]. Procuring the target compound alongside this analog enables a matched-pair comparison to isolate the contribution of the 2-carbamoyl group to kinase binding, cellular potency, and physicochemical properties. This application scenario is directly supported by the structural analog data established in Section 3 [2].

Computational Docking and Pharmacophore Modeling Studies

The 2-carbamoylphenyl motif introduces additional hydrogen-bonding capacity (ΔHBD +1, ΔHBA +1 relative to the N-phenyl analog) [Section 3 citation]. This compound is suitable for computational docking studies against kinases with known hinge-region hydrogen-bonding patterns, particularly where a carbamoyl group may engage the catalytic lysine or DFG motif. The application is derived from the physicochemical evidence in Section 3 and the class-level kinase inhibition context .

Application
Selection Property
Validation Focus
c-Met/ALK selectivity panel screening
Scaffold class membership for kinase inhibition
Selectivity window profiling against broad kinase panel
Amide substituent SAR (matched-pair)
Structural analog with published cellular activity
Target engagement and cellular potency comparison
Computational docking / pharmacophore modeling
Hydrogen-bonding capacity from 2-carbamoyl motif
Binding mode validation against kinase hinge regions
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